![molecular formula C8H12O2S2 B099938 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione CAS No. 15908-50-6](/img/structure/B99938.png)
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C8H12O2S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is connected to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione typically involves the reaction of acetylacetone (pentane-2,4-dione) with carbon disulfide and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The general reaction conditions include:
Reactants: Acetylacetone, carbon disulfide, methyl iodide
Solvent: Typically an organic solvent such as ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The key steps include:
- Mixing of reactants in a large reactor
- Controlled addition of base to initiate the reaction
- Monitoring of reaction progress using analytical techniques
- Isolation and purification of the final product through crystallization or distillation
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins through the formation of disulfide bonds or other covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[Bis(methylthio)methylene]pentane-2,4-dione
- 2-[Di(methylthio)methylene]pentan-2,4-dione
- 4,4-Bis(methylthio)-3-acetyl-3-butene-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is unique due to its specific arrangement of methylsulfanyl groups and the methylene bridge This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds
Properties
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZIOSTOJKWSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381018 |
Source


|
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15908-50-6 |
Source


|
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
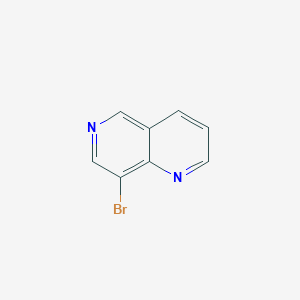
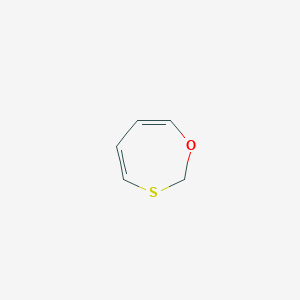
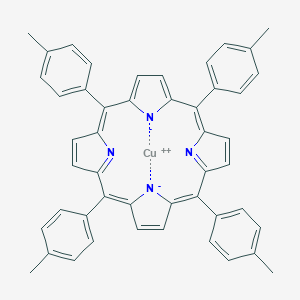
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
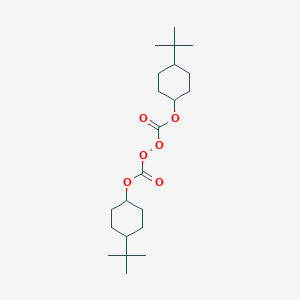

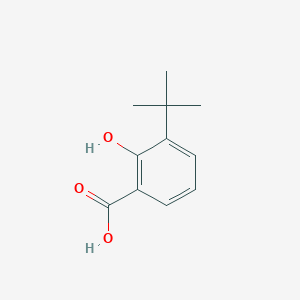
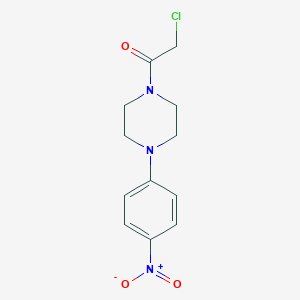
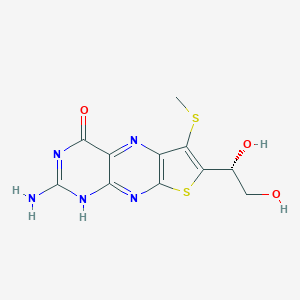
![tetracyclo[6.2.1.13,6.02,7]dodecane](/img/structure/B99872.png)
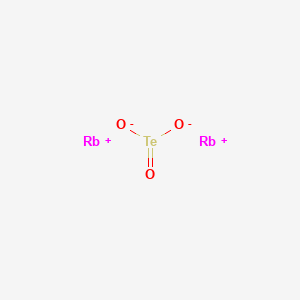
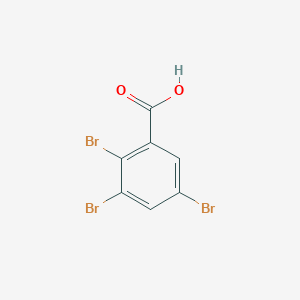

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
